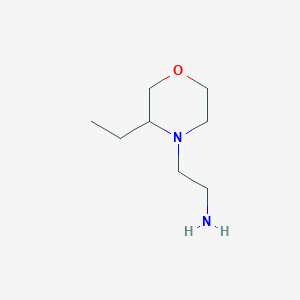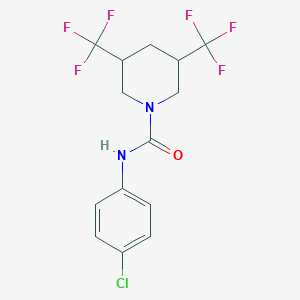
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H13ClF6N2O and its molecular weight is 374.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Binding Studies
Cannabinoid Receptor Interaction : This compound has been studied for its interaction with the CB1 cannabinoid receptor, particularly in the context of being a potent and selective antagonist. Conformational analysis and molecular modeling have been used to understand its binding mechanisms and interaction with the receptor. This is significant for developing pharmacophore models for cannabinoid ligands (Shim et al., 2002).
Antagonistic Properties : Research has focused on understanding the structure-activity relationships of pyrazole derivatives, including N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide, as cannabinoid receptor antagonists. These studies are crucial for developing compounds that can counteract the effects of cannabinoids (Lan et al., 1999).
Synthesis and Characterization
Curcumin Mimics Synthesis : The compound is used in the synthesis of curcumin mimics, which show high anti-proliferative properties. This has implications in cancer research, particularly in identifying compounds with potential anti-cancer properties (Fawzy et al., 2019).
Polyamide Synthesis : It plays a role in the synthesis of new fluorine-containing, triphenylamine-based monomers used for creating aromatic polyamides. These polyamides exhibit good solubility, thermal stability, and electroactivity, important for material science applications (Hsiao & Wu, 2017).
Pharmacological Applications
In Vivo Binding Studies : The compound, in its iodine-labeled form, has been studied for in vivo brain binding in mice, which is crucial in understanding cannabinoid receptor interactions and developing imaging agents for brain studies (Gatley et al., 1996).
Inverse Agonist Activity : Research has also been focused on understanding the inverse agonist activity of biarylpyrazole compounds at the cannabinoid CB1 receptor. This is significant for developing compounds that can potentially modulate cannabinoid receptor activity in therapeutic applications (Hurst et al., 2006).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N2O/c15-10-1-3-11(4-2-10)22-12(24)23-6-8(13(16,17)18)5-9(7-23)14(19,20)21/h1-4,8-9H,5-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFKKYPFGGENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
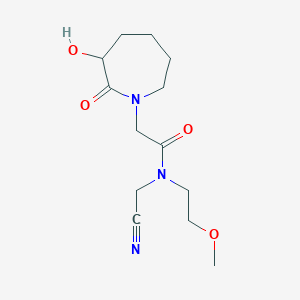
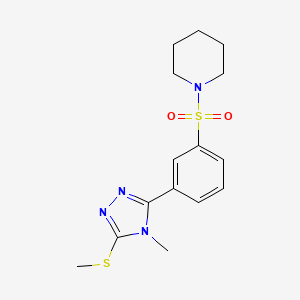

methanone](/img/structure/B2658854.png)
![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)
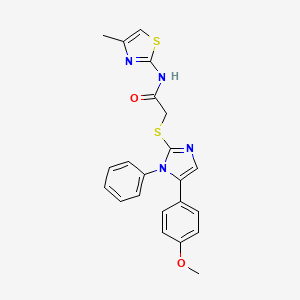
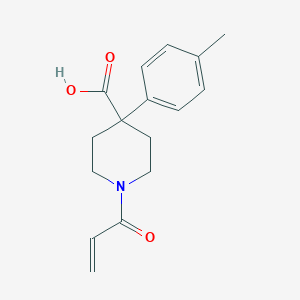
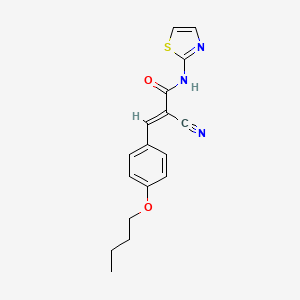

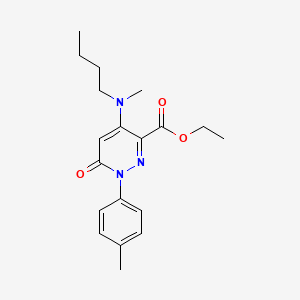

![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)
